molecular formula C19H20N6O B2996928 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1173526-42-5

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

Cat. No.: B2996928
CAS No.: 1173526-42-5
M. Wt: 348.41
InChI Key: WRSJYVABVNBZFF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole moiety and linked via an ethylamino spacer to a cinnamamide group.

Properties

IUPAC Name

(E)-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-20-11-12-25(15)18-13-17(23-14-24-18)21-9-10-22-19(26)8-7-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3,(H,22,26)(H,21,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSJYVABVNBZFF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and imidazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidines or imidazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound shares core features with several analogs reported in the literature:

Key Structural Features
  • Pyrimidine Core : Common to all analogs, serving as a scaffold for hydrogen bonding and π-π interactions.
  • Substituents: Target Compound: 2-Methylimidazole at pyrimidine C6, ethylamino linker, and cinnamamide terminal group. Imatinib Analogs (): Pyridine or pyridin-3-yl groups at pyrimidine C4, triazole-acetamide substituents. PLK1 Inhibitors (): Styryl or carbamoyl groups appended to pyrazole-pyrimidine hybrids.
Table 1: Structural Comparison
Compound Core Structure Key Substituents Terminal Group
Target Compound Pyrimidine 2-Methylimidazole, ethylamino linker Cinnamamide
Compound Pyrimidine Pyridin-3-yl, triazole-acetamide linker Tetrahydro-2H-pyran
Compound (2e) Pyrimidine Pyridin-3-yl, cyclopropyl-triazole linker Acetamide
D39 () Pyrimidine-Pyrazole Styryl group, dimethylcarbamoyl Ethyl carboxylate

Physicochemical Properties

  • Melting Points : and report melting points of 100–102°C and 165–167°C, respectively, influenced by substituent polarity and crystallinity . The cinnamamide group in the target compound may elevate its melting point due to enhanced intermolecular stacking.
  • Spectroscopic Data :
    • IR : N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches are consistent across analogs .
    • NMR : Pyrimidine protons resonate at δ 8.2–8.5 ppm (), while cinnamamide’s aromatic protons would appear at δ 7.2–7.8 ppm.

Pharmacological Implications

While biological data for the target compound are absent, structural analogs provide clues:

  • Kinase Inhibition : Imatinib analogs () target BCR-ABL kinases, with triazole groups enhancing binding affinity . The cinnamamide group in the target compound may improve hydrophobic interactions with kinase pockets.
  • Selectivity : PLK1 inhibitors () use styryl groups for selectivity; the target’s cinnamamide could mimic this role .

Biological Activity

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multi-step reactions starting from commercially available precursors. The compound features a cinnamide structure, which is known for its diverse biological activities.

Biological Activity Overview

Anticancer Activity: Recent studies have demonstrated that derivatives of cinnamamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound with similar structural features showed an IC50 value of 4.23 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects .

Mechanism of Action:

  • Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways, increasing the expression of pro-apoptotic markers (e.g., p53 and Bax) while decreasing anti-apoptotic markers (e.g., Bcl2) .

Case Study 1: HepG2 Cell Line

A study evaluated the effects of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide on HepG2 cells. The findings indicated:

  • Cytotoxicity: An IC50 value of 4.23 μM was recorded.
  • Cell Cycle Analysis: Flow cytometry revealed a significant increase in G1 phase arrest from 50.7% in control to 64.2% in treated cells.
  • Apoptotic Activity: The ratio of early and late apoptosis increased dramatically from 0.7% to 44.8% upon treatment .

Case Study 2: EGFR Inhibition

Another aspect of its biological activity includes inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers:

  • The compound exhibited comparable inhibitory activity to palatinib, a known EGFR inhibitor, with an IC50 value of approximately 0.13 μM .

Research Findings Summary

Activity IC50 Value Mechanism
Cytotoxicity (HepG2)4.23 μMG1 phase arrest, apoptosis induction
EGFR Inhibition0.13 μMCompetitive inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.